molecular formula C14H15BrN2O B2987907 2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide CAS No. 1514026-53-9

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide

Cat. No. B2987907
M. Wt: 307.191
InChI Key: PBZLKXKGRWYHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide” is likely to be an organic compound containing a bromine atom, a cyanocyclopentyl group, and a methylbenzamide group . The presence of these functional groups suggests that it could be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopentyl ring (a five-membered carbon ring) attached to a nitrile group (-CN), a bromine atom attached to a benzene ring, and a methylbenzamide group .

Scientific Research Applications

Assembly and Synthesis Applications

  • Assembly of Substituted Isoindolinones : A study by Li Li et al. (2009) demonstrates a CuI/l-proline-catalyzed coupling process involving 2-bromobenzamides and terminal alkynes to produce substituted 3-methyleneisoindolin-1-ones, indicating a potential application of related compounds in the synthesis of complex isoindolinones Li Li et al., 2009.
  • Cu-Catalyzed Synthesis of Isoindolinones : Another study by Anupal Gogoi et al. (2014) explored a Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, highlighting the importance of ligands in reactions involving 2-bromo substrates Anupal Gogoi et al., 2014.

Biological Activity Exploration

  • Exploration of Antipsychotic Agents : Research by T. Högberg et al. (1990) into 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides revealed potent inhibitory activities on dopamine D-2 receptors, suggesting a pathway for developing new antipsychotic medications T. Högberg et al., 1990.

Novel Synthetic Pathways

  • Synthesis of Quinazolinones : A. Davoodnia et al. (2010) developed a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones, showcasing the versatility of bromo-substituted compounds in facilitating novel synthetic routes A. Davoodnia et al., 2010.

Antiviral and Antibacterial Properties

  • Antiviral and Antibacterial Activities : The study by Hamza M. Abosadiya et al. (2013) on C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene demonstrated strong antiviral properties against HSV-1 and weak antibacterial properties against Gram-positive bacteria, indicating the potential of bromo-substituted compounds in therapeutic applications Hamza M. Abosadiya et al., 2013.

properties

IUPAC Name

2-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-4-5-12(15)11(8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZLKXKGRWYHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide

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